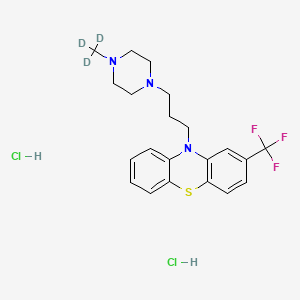

Trifluoperazine-d3dihydrochloride

Description

BenchChem offers high-quality Trifluoperazine-d3dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trifluoperazine-d3dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3S.2ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H/i1D3;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDAOUXDMHXPDI-GXXYEPOPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Properties of Trifluoperazine-d3 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoperazine-d3 dihydrochloride (B599025) is a deuterated analog of trifluoperazine (B1681574) dihydrochloride, a typical antipsychotic agent belonging to the phenothiazine (B1677639) class. The introduction of deuterium (B1214612) at the N-methyl group of the piperazine (B1678402) ring provides a valuable tool for researchers, particularly in pharmacokinetic studies and as an internal standard for the quantitative analysis of trifluoperazine in biological matrices. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, mechanism of action, and analytical methodologies related to Trifluoperazine-d3 dihydrochloride.

Chemical and Physical Properties

Trifluoperazine-d3 dihydrochloride is a stable, labeled form of trifluoperazine. The primary difference lies in the isotopic enrichment at the terminal methyl group of the piperazine side chain. This substitution minimally alters the compound's chemical reactivity but significantly changes its mass, a property exploited in mass spectrometry-based analytical techniques.

| Property | Value |

| Chemical Name | 10-[3-[4-(Methyl-d3)-1-piperazinyl]propyl]-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride |

| Molecular Formula | C₂₁H₂₁D₃F₃N₃S · 2HCl |

| Molecular Weight | Approximately 483.4 g/mol |

| CAS Number | 1432064-02-2 |

| Appearance | Solid |

| Solubility | Slightly soluble in DMSO, Methanol, and Water[1] |

Synthesis and Manufacturing

The synthesis of Trifluoperazine-d3 dihydrochloride involves a multi-step process, beginning with the synthesis of the core phenothiazine structure, followed by the introduction of the deuterated side chain and subsequent conversion to the dihydrochloride salt. While a specific detailed protocol for the deuterated synthesis is not publicly available, a representative synthesis can be described based on the known synthesis of trifluoperazine.

Representative Synthetic Pathway:

A common method for the synthesis of trifluoperazine involves the condensation of 2-(trifluoromethyl)phenothiazine (B42385) with a suitable piperazine-containing side chain. To introduce the deuterium label, a deuterated precursor for the N-methyl group is required.

Experimental Protocol: Representative Synthesis of Trifluoperazine Hydrochloride

This protocol describes the synthesis of the non-deuterated trifluoperazine hydrochloride and can be adapted for the synthesis of the deuterated analog by using a deuterated starting material for the side chain.

Step 1: Condensation Reaction

-

In a suitable reaction vessel, combine 2-(trifluoromethyl)phenothiazine and 1-(3-chloropropyl)-4-methylpiperazine (B54460) in an organic solvent such as xylene.

-

Add a strong base, for example, sodamide, to act as a catalyst.

-

Heat the mixture at reflux for several hours to facilitate the condensation reaction.

-

After cooling, the reaction mixture is worked up to isolate the crude trifluoperazine base.

Step 2: Purification

-

The crude product can be purified by converting it into an oxalate (B1200264) salt. This is achieved by treating the crude trifluoperazine with an aqueous solution of oxalic acid.

-

The resulting trifluoperazine dioxalate salt precipitates and can be collected by filtration.

-

The purified oxalate salt is then treated with a base, such as sodium hydroxide, to regenerate the free trifluoperazine base.

-

The trifluoperazine base is extracted with an organic solvent like toluene.

Step 3: Salt Formation

-

The purified trifluoperazine base is dissolved in an appropriate solvent, such as absolute ethanol.

-

Dry hydrogen chloride gas is then passed through the solution to form the dihydrochloride salt.

-

The Trifluoperazine dihydrochloride precipitates and can be collected by filtration, washed with a suitable solvent, and dried under vacuum.

To synthesize Trifluoperazine-d3 dihydrochloride, a deuterated analog of 1-(3-chloropropyl)-4-methylpiperazine, specifically 1-(3-chloropropyl)-4-(methyl-d3)piperazine, would be used in the initial condensation step.

Mechanism of Action

Trifluoperazine exerts its pharmacological effects primarily through the antagonism of dopamine (B1211576) D2 receptors and the inhibition of calmodulin.

Dopamine D2 Receptor Antagonism

Trifluoperazine is a potent antagonist of the dopamine D2 receptor in the central nervous system.[2] In conditions like schizophrenia, which are associated with hyperactivity of dopaminergic pathways, blocking these receptors helps to alleviate positive symptoms such as hallucinations and delusions.[2]

Caption: Dopamine D2 Receptor Antagonism by Trifluoperazine-d3.

Calmodulin Inhibition

Trifluoperazine is also a well-known inhibitor of calmodulin, a ubiquitous calcium-binding protein that plays a crucial role in intracellular signaling.[3] By binding to calmodulin, trifluoperazine prevents it from activating a variety of downstream enzymes, thereby modulating numerous cellular processes.

Caption: Calmodulin Inhibition by Trifluoperazine-d3.

Analytical Methodologies

Trifluoperazine-d3 dihydrochloride is primarily used as an internal standard in the quantification of trifluoperazine in biological samples using chromatographic and mass spectrometric techniques.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: Representative HPLC Method for Trifluoperazine Analysis

This protocol provides a general framework for the HPLC analysis of trifluoperazine, where Trifluoperazine-d3 would serve as the internal standard.

-

Chromatographic System: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer). The exact ratio and pH should be optimized for best separation. For example, a mobile phase of acetonitrile and water (68:32 v/v) with triethylamine (B128534) and the pH adjusted to 4 with orthophosphoric acid has been reported.[4]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Around 254-262 nm.[1]

-

Sample Preparation:

-

Prepare a stock solution of Trifluoperazine-d3 dihydrochloride (internal standard) of known concentration in a suitable solvent (e.g., methanol).

-

Prepare calibration standards by spiking blank biological matrix (e.g., plasma, urine) with known amounts of trifluoperazine and a fixed amount of the internal standard solution.

-

Extract the analytes from the biological samples using liquid-liquid extraction or solid-phase extraction.

-

Reconstitute the dried extract in the mobile phase.

-

-

Injection Volume: Typically 20 µL.

-

Quantification: Create a calibration curve by plotting the ratio of the peak area of trifluoperazine to the peak area of Trifluoperazine-d3 against the concentration of trifluoperazine. Determine the concentration of trifluoperazine in unknown samples from this curve.

Experimental Workflow: HPLC Analysis

Caption: Workflow for the quantification of trifluoperazine using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol: Representative GC-MS Method for Trifluoperazine Analysis

This protocol outlines a general procedure for the analysis of trifluoperazine using GC-MS with Trifluoperazine-d3 as an internal standard.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., with electron impact ionization).

-

Column: A capillary column suitable for amine analysis (e.g., a DB-5MS or similar).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An optimized temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to a higher temperature.

-

Sample Preparation:

-

Similar to the HPLC method, biological samples are spiked with Trifluoperazine-d3 as an internal standard.

-

Extraction is typically performed using liquid-liquid extraction with an organic solvent.

-

The extract is then evaporated to dryness and reconstituted in a small volume of a suitable solvent.

-

Derivatization may be necessary to improve the chromatographic properties of trifluoperazine.

-

-

Injection Mode: Splitless injection is often used for trace analysis.

-

Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for both trifluoperazine and Trifluoperazine-d3 are monitored.

-

Quantification: A calibration curve is constructed by plotting the ratio of the peak areas of the selected ions for trifluoperazine and Trifluoperazine-d3 against the concentration of trifluoperazine.

Conclusion

Trifluoperazine-d3 dihydrochloride is an indispensable tool for researchers in pharmacology and drug metabolism. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable accurate and precise quantification of trifluoperazine in complex biological matrices. Understanding its synthesis, mechanism of action, and the analytical methodologies for its use is crucial for its effective application in drug development and clinical research. This guide provides a foundational understanding of these core aspects to support the scientific community in their research endeavors.

References

An In-depth Technical Guide on the Core Mechanism of Action of Trifluoperazine-d3 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core mechanism of action of trifluoperazine-d3 dihydrochloride (B599025), a deuterated analog of the typical antipsychotic agent trifluoperazine (B1681574). The primary mechanisms of action for trifluoperazine are well-established as antagonism of the dopamine (B1211576) D2 receptor and inhibition of calmodulin.[1][2][3] While specific pharmacological data for the deuterated form is limited, the fundamental interactions with these key protein targets are expected to be identical to the parent compound. Deuteration is primarily a strategy to alter the pharmacokinetic profile of a drug, typically to reduce metabolism and increase its half-life, without modifying its pharmacodynamic properties. This guide will detail the molecular interactions, downstream signaling pathways, and relevant experimental protocols for trifluoperazine, with the understanding that these are directly applicable to its deuterated counterpart.

Introduction

Trifluoperazine is a phenothiazine-class antipsychotic medication that has been utilized in the treatment of schizophrenia and other psychotic disorders for decades.[4][5] Its therapeutic efficacy is primarily attributed to its ability to modulate dopaminergic neurotransmission.[6] Additionally, trifluoperazine is widely used as a pharmacological tool in research due to its potent inhibitory effects on calmodulin, a key intracellular calcium sensor.[1][7] Trifluoperazine-d3 dihydrochloride is a stable-isotope labeled version of trifluoperazine, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution is not expected to alter the drug's mechanism of action but is often employed in drug development to improve metabolic stability.

Core Mechanisms of Action

Dopamine D2 Receptor Antagonism

The principal antipsychotic effect of trifluoperazine is mediated by its potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[4][6] In conditions like schizophrenia, an overactivity of these dopaminergic pathways is often observed.[6] By blocking D2 receptors, trifluoperazine reduces the effects of excess dopamine, thereby alleviating positive symptoms such as hallucinations and delusions.[6][8]

Trifluoperazine also exhibits antagonist activity at other receptors, including dopamine D1, serotonin (B10506) 5-HT2, alpha-adrenergic, and histamine (B1213489) H1 receptors, which contributes to its overall pharmacological profile and side effects.[4][6]

Calmodulin Antagonism

Beyond its effects on dopamine receptors, trifluoperazine is a potent inhibitor of calmodulin (CaM).[1][9] Calmodulin is a ubiquitous, calcium-binding protein that plays a crucial role in numerous cellular signaling pathways by modulating the activity of a wide array of target proteins, including protein kinases, phosphatases, and phosphodiesterases.[1]

Trifluoperazine binds to the Ca²⁺-bound form of calmodulin, inducing a conformational change that prevents it from interacting with and activating its target enzymes.[10] This interaction is primarily driven by hydrophobic forces between the aromatic rings of trifluoperazine and hydrophobic pockets on calmodulin that are exposed upon calcium binding.[1][7] The inhibition of calmodulin-dependent signaling pathways contributes to some of trifluoperazine's pharmacological effects and has been explored for potential therapeutic applications in other diseases, including cancer.[1][7]

Quantitative Pharmacological Data

The following table summarizes key quantitative data for trifluoperazine. It is anticipated that the binding affinities (Ki) and inhibitory concentrations (IC50) for trifluoperazine-d3 dihydrochloride would be comparable.

| Target | Ligand | Assay Type | Species | Value | Reference |

| Dopamine D2 Receptor | Trifluoperazine | Radioligand Binding | Human | IC50: 1.2 nM | [3] |

| Dopamine D1 Receptor | Trifluoperazine | Radioligand Binding | Human | Ki: 24 nM | [11] |

| Serotonin 5-HT2A Receptor | Trifluoperazine | Radioligand Binding | Human | - | [12] |

| Alpha-1A Adrenergic Receptor | Trifluoperazine | Radioligand Binding | Human | - | [11] |

| Histamine H1 Receptor | Trifluoperazine | Radioligand Binding | Human | Ki: 17.5 nM | [4] |

| Calmodulin | Trifluoperazine | - | - | - | [1][13] |

Note: Specific Ki and IC50 values for calmodulin antagonism are highly dependent on the specific calmodulin-dependent enzyme being assayed.

Signaling Pathways

Dopamine D2 Receptor Signaling Pathway

The diagram below illustrates the antagonism of the dopamine D2 receptor by trifluoperazine. D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14] By blocking this receptor, trifluoperazine prevents this inhibitory effect.

Calmodulin Inhibition Signaling Pathway

The following diagram depicts the mechanism of calmodulin inhibition by trifluoperazine. In the presence of elevated intracellular calcium, calmodulin becomes activated and can then activate a host of downstream enzymes. Trifluoperazine binds to the activated calmodulin, preventing this downstream activation.

Experimental Protocols

Dopamine D2 Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of trifluoperazine-d3 for the dopamine D2 receptor.

Objective: To determine the Ki of trifluoperazine-d3 for the human dopamine D2 receptor.

Materials:

-

Membrane preparations from cells stably expressing the human dopamine D2 receptor.

-

Radioligand (e.g., [³H]-Spiperone).[15]

-

Trifluoperazine-d3 dihydrochloride (test compound).

-

Non-specific binding control (e.g., Haloperidol).[15]

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of trifluoperazine-d3 dihydrochloride.

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (e.g., 1 nM [³H]-Spiperone), and varying concentrations of the test compound.

-

For total binding wells, add only the radioligand and buffer.

-

For non-specific binding wells, add the radioligand, buffer, and a high concentration of the non-specific binding control (e.g., 1 µM Haloperidol).[15]

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[15]

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Calmodulin Pull-Down Assay

This protocol describes a pull-down assay to confirm the calcium-dependent interaction between trifluoperazine and calmodulin.

Objective: To demonstrate that trifluoperazine-d3 inhibits the binding of a known calmodulin-binding protein to calmodulin in a calcium-dependent manner.

Materials:

-

Calmodulin-Sepharose beads.[16]

-

Purified known calmodulin-binding protein (e.g., Calcineurin).

-

Trifluoperazine-d3 dihydrochloride.

-

Binding buffer with Ca²⁺ (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, pH 7.5).

-

Elution buffer with EGTA (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM EGTA, pH 7.5).

-

SDS-PAGE and Western blotting reagents.

-

Antibody against the calmodulin-binding protein.

Procedure:

-

Equilibrate the Calmodulin-Sepharose beads with the binding buffer.

-

In separate tubes, incubate the beads with the purified calmodulin-binding protein in the binding buffer.

-

To one set of tubes, add varying concentrations of trifluoperazine-d3. To another set, add a vehicle control.

-

Incubate the mixtures with gentle agitation to allow for protein binding.

-

Wash the beads several times with the binding buffer to remove unbound proteins.

-

Elute the bound proteins from the beads using the elution buffer.

-

Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody specific for the calmodulin-binding protein.

-

A reduction in the amount of the eluted calmodulin-binding protein in the presence of trifluoperazine-d3 indicates inhibition of the interaction.

References

- 1. benchchem.com [benchchem.com]

- 2. google.com [google.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Trifluoperazine - Wikipedia [en.wikipedia.org]

- 5. Trifluoperazine: MedlinePlus Drug Information [medlineplus.gov]

- 6. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Trifluoperazine Hydrochloride | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]

- 10. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 15. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]

- 16. Pull-down of Calmodulin-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Deuterated Trifluoperazine as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of deuterated trifluoperazine (B1681574) as an internal standard in the bioanalytical quantification of trifluoperazine. Stable isotope-labeled internal standards are paramount for correcting variability in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] This document details the rationale for using a deuterated analog, summarizes key quantitative data for analytical method development, provides detailed experimental protocols, and illustrates the relevant biological pathways of trifluoperazine. The information presented is intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable bioanalytical methods for trifluoperazine.

Introduction: The Role of Deuterated Internal Standards

In quantitative bioanalysis, especially within regulated environments, the use of an appropriate internal standard (IS) is critical for achieving accurate and precise results.[1] An IS is a compound of known concentration added to samples to correct for variations that may occur during sample preparation, injection, and analysis.[2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the "gold standard" because they share near-identical physicochemical properties with the analyte of interest.[2] This chemical similarity ensures that the SIL-IS and the analyte behave similarly during extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[1] The use of a deuterated internal standard like trifluoperazine-d8 significantly improves the accuracy, precision, and robustness of the bioanalytical method.[3]

Chemical Properties and Synthesis

Chemical Properties of Trifluoperazine and Deuterated Analogs

Trifluoperazine is a phenothiazine (B1677639) antipsychotic with a trifluoromethyl group. Its deuterated analogs, such as trifluoperazine-d3 and trifluoperazine-d8, have one or more hydrogen atoms replaced with deuterium (B1214612). This substitution results in a higher mass-to-charge ratio (m/z) without significantly altering the chemical properties.

Synthesis of Deuterated Trifluoperazine

The synthesis of trifluoperazine involves the reaction of 2-(trifluoromethyl)-10H-phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine.[4] The synthesis of deuterated trifluoperazine, such as trifluoperazine-d8, would logically involve the use of a deuterated piperazine (B1678402) precursor. A plausible synthetic route for trifluoperazine-d8 would start with piperazine-d8.

The synthesis of piperazine-d8 can be achieved through methods like catalytic exchange, where hydrogen atoms in piperazine are replaced with deuterium gas under high pressure and temperature in the presence of a suitable catalyst.[1] Once piperazine-d8 is obtained, it can be N-methylated to form N-methylpiperazine-d8. This can be accomplished through reactions such as reductive amination using formaldehyde (B43269) and a reducing agent. The resulting N-methylpiperazine-d8 can then be reacted with 1,3-dichloropropane (B93676) to yield 1-(3-chloropropyl)-4-methylpiperazine-d8. Finally, this intermediate is reacted with 2-(trifluoromethyl)phenothiazine (B42385) to produce trifluoperazine-d8.

Quantitative Data for Bioanalytical Method Development

The following tables summarize key quantitative parameters for the analysis of trifluoperazine using a deuterated internal standard. The data is compiled from a validated LC-MS/MS method for the determination of trifluoperazine in human plasma.[3]

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Trifluoperazine | 408.1 | 113.2 |

| Trifluoperazine-d8 | 416.2 | 121.2 |

Table 2: Chromatographic Conditions

| Parameter | Value |

| Column | Zodiac C18 (50 x 4.6 mm, 3 µm) |

| Mobile Phase | Acetonitrile:Methanol:5mM Ammonium (B1175870) Bicarbonate (85:10:5, v/v/v) |

| Flow Rate | 0.55 mL/min |

| Retention Time (Trifluoperazine) | Not explicitly stated |

| Retention Time (Trifluoperazine-d8) | Not explicitly stated |

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 5 - 1,250 pg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Precision (%CV) | Within acceptable limits as per USFDA guidelines |

| Accuracy (%Bias) | Within acceptable limits as per USFDA guidelines |

| Recovery | Within acceptable limits as per USFDA guidelines |

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is based on the method described by Reddy et al. (2022) for the extraction of trifluoperazine from human plasma.[3]

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 25 µL of the working solution of trifluoperazine-d8 (internal standard).

-

Vortex for 10 seconds.

-

Add 100 µL of 0.1 M NaOH and vortex for 10 seconds.

-

Add 2 mL of tertiary butyl methyl ether.

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following are the instrumental conditions for the analysis of trifluoperazine and its deuterated internal standard.

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) - Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Trifluoperazine: 408.1 → 113.2

-

Trifluoperazine-d8: 416.2 → 121.2

-

-

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

Trifluoperazine's primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors and the inhibition of calmodulin.[5][6] The following diagrams illustrate these pathways.

Experimental Workflow

The following diagram outlines the typical workflow for a bioanalytical study using deuterated trifluoperazine as an internal standard.

Conclusion

The use of deuterated trifluoperazine as an internal standard is a robust and reliable approach for the quantitative bioanalysis of trifluoperazine in biological matrices. Its close physicochemical similarity to the analyte ensures accurate correction for analytical variability, leading to high-quality pharmacokinetic and toxicokinetic data. The experimental protocols and quantitative data provided in this guide offer a solid foundation for the development and validation of sensitive and specific LC-MS/MS methods. Furthermore, the visualization of the relevant signaling pathways and the experimental workflow provides a comprehensive understanding of the broader context of trifluoperazine analysis. This technical guide serves as a valuable resource for scientists and researchers in the field of drug development and bioanalysis.

References

- 1. Buy Piperazine-d8 Dihydrochloride | 849482-21-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Piperazine D8 | CAS No- 134628-42-5 | Simson Pharma Limited [simsonpharma.com]

- 4. Making sure you're not a bot! [ionio-search.seab.gr]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to the Physical and Chemical Stability of Trifluoperazine-d3 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Trifluoperazine-d3 dihydrochloride (B599025). The information presented is essential for researchers and professionals involved in the development, formulation, and analysis of this compound. The data and protocols are compiled from various scientific sources to ensure a thorough understanding of its stability profile.

Physicochemical Properties

Trifluoperazine-d3 dihydrochloride is the deuterated form of Trifluoperazine dihydrochloride, a typical antipsychotic of the phenothiazine (B1677639) class. The introduction of deuterium (B1214612) at the N-methyl group of the piperazine (B1678402) ring is primarily for use as an internal standard in pharmacokinetic studies. The physical and chemical properties of the deuterated and non-deuterated forms are generally considered to be very similar.

Table 1: Physicochemical Properties of Trifluoperazine Dihydrochloride

| Property | Value | Reference |

| Chemical Name | 10-[3-(4-methyl-d3-1-piperazinyl)propyl]-2-(trifluoromethyl)-10H-phenothiazine, dihydrochloride | N/A |

| CAS Number | 1432064-02-2 | N/A |

| Molecular Formula | C₂₁H₂₁D₃F₃N₃S · 2HCl | N/A |

| Molecular Weight | 483.4 g/mol | N/A |

| Appearance | Solid | N/A |

| Melting Point | 242-243 °C (for dihydrochloride) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol (B129727). Water solubility is 50 g/L for the dihydrochloride salt. | N/A,[2] |

| pKa | pKa1 = 3.9, pKa2 = 8.1 (for dihydrochloride) | [1] |

| Storage Temperature | Recommended at -20°C | N/A |

Chemical Stability and Degradation Profile

Trifluoperazine is susceptible to degradation under various stress conditions, including oxidation, light, and to a lesser extent, acid, base, and heat. The primary degradation product upon oxidation is Trifluoperazine sulfoxide.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. The following table summarizes the degradation of Trifluoperazine hydrochloride under different stress conditions, which is expected to be comparable for the d3-deuterated form.

Table 2: Summary of Forced Degradation Studies on Trifluoperazine Hydrochloride

| Stress Condition | Reagents and Conditions | % Degradation | Key Degradation Products | Reference |

| Acid Hydrolysis | 0.1 N HCl, reflux for 1.5 hours | ~18.34% | Additional peaks observed in chromatogram | [3] |

| Base Hydrolysis | 0.1 N NaOH, reflux for 1.5 hours | ~11.61% | Degradation observed | [3] |

| Oxidation | 3% H₂O₂, room temperature for 30 minutes | ~18.95% | Trifluoperazine sulfoxide | [3] |

| Thermal Degradation | 1 g powder at elevated temperature for 20 hours | ~4.76% | Degradation observed | [3] |

| Photodegradation | UV light exposure for 5 hours | ~16.95% | Degradation observed | [3] |

The general order of stability for Trifluoperazine hydrochloride under these stress conditions is: Oxidation (H₂O₂) < Photolysis (UV) < Alkaline conditions < Acidic conditions < Heat .[4] This indicates a high susceptibility to oxidative and photolytic degradation.

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential for separating and quantifying Trifluoperazine-d3 dihydrochloride from its degradation products. The following protocol is a composite based on several published methods for Trifluoperazine hydrochloride.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase is a 75:25 (v/v) mixture of methanol and a buffer. The buffer can be prepared by dissolving 0.340 g of potassium dihydrogen phosphate (B84403) in 250 ml of water, adding 1.5 ml of triethylamine, and adjusting the pH to 2 with orthophosphoric acid.[4]

-

Flow Rate: 1.0 mL/min[4]

-

Detection Wavelength: 257 nm[4]

-

Injection Volume: 20 µL[4]

-

Column Temperature: Ambient

Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve Trifluoperazine-d3 dihydrochloride in the mobile phase to obtain a known concentration.

-

Sample Solution: Prepare the sample in the mobile phase to a similar concentration as the standard solution.

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

References

A Technical Guide to the Solubility of Trifluoperazine-d3 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoperazine-d3 dihydrochloride (B599025) is a deuterated analog of Trifluoperazine dihydrochloride, a typical phenothiazine (B1677639) antipsychotic. The incorporation of deuterium (B1214612) can offer advantages in metabolic studies and as an internal standard in analytical assays. Understanding the solubility of this compound is a critical first step in the development of formulations and in the design of various in vitro and in vivo studies. This guide provides a summary of available solubility data for the non-deuterated form, outlines standard experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Solubility Data

The following table summarizes the available quantitative solubility data for Trifluoperazine dihydrochloride in various solvents. This data is intended to serve as a reference point for researchers working with the deuterated analog.

| Solvent | Solubility | Temperature | Notes |

| Water | 50 g/L[1][2][3] | Not Specified | Results in a clear solution.[1][3] |

| Water | 50 mg/mL | Not Specified | Heat may be required for dissolution, yielding a clear, colorless to yellow solution. |

| Water | Freely soluble[4] | Not Specified | |

| Ethanol | 5 mg/mL[3] | Not Specified | |

| Ethanol | Soluble[3] | Not Specified | |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Not Specified | |

| Chloroform | Sparingly soluble[4] | Not Specified | |

| Ether | Insoluble[4] | Not Specified | |

| Benzene | Insoluble[4] | Not Specified | |

| Dimethylformamide (DMF) | 10 mg/ml[5] | Not Specified | |

| PBS (pH 7.2) | 10 mg/ml[5] | Not Specified |

Experimental Protocols for Solubility Determination

The determination of aqueous and non-aqueous solubility is a fundamental aspect of pre-formulation studies. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility and is recommended by regulatory bodies.

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a known volume of solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated. After reaching equilibrium, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method.

Detailed Methodology

3.2.1. Materials and Equipment:

-

Trifluoperazine-d3 dihydrochloride

-

Selected solvents (e.g., water, ethanol, DMSO, buffers of various pH)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2.2. Procedure:

-

Preparation of Solvent: Prepare the desired solvent or buffer system. For aqueous solubility, buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) are often used to understand the pH-solubility profile.

-

Addition of Solute: Accurately weigh an amount of Trifluoperazine-d3 dihydrochloride that is in excess of its expected solubility and add it to a volumetric flask containing a known volume of the solvent.

-

Equilibration: Tightly seal the flasks and place them in a constant temperature shaker. Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be controlled, often at ambient temperature (e.g., 25 °C) or physiological temperature (37 °C).

-

Phase Separation: After equilibration, allow the flasks to stand to let the undissolved particles settle. Separate the saturated solution from the excess solid by either centrifugation or filtration. It is crucial to ensure that no solid particles are carried over into the sample for analysis.

-

Quantification: Analyze the concentration of Trifluoperazine-d3 dihydrochloride in the clear supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical solubility determination experiment using the shake-flask method.

Caption: Workflow for solubility determination using the shake-flask method.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Trifluoperazine dihydrochloride - Safety Data Sheet [chemicalbook.com]

- 3. 440-17-5 CAS MSDS (Trifluoperazine dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Trifluoperazine-d3 dihydrochloride mass spectrometry fragmentation pattern

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Trifluoperazine-d3 Dihydrochloride (B599025)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Trifluoperazine-d3 dihydrochloride. Trifluoperazine is a phenothiazine-class antipsychotic agent, and its deuterated analogs are frequently employed as internal standards in quantitative bioanalysis. A thorough understanding of its fragmentation behavior under mass spectrometric conditions is crucial for method development, metabolite identification, and ensuring analytical accuracy. This document outlines the predicted fragmentation pathway, presents quantitative data for key ionic species, details a representative experimental protocol for its analysis, and provides a visual representation of the fragmentation cascade. The information herein is predicated on established fragmentation mechanisms for phenothiazines and N-alkylpiperazines, with the logical assumption that the three deuterium (B1214612) atoms are located on the N-methyl group of the piperazine (B1678402) moiety.

Introduction

Trifluoperazine is a potent dopamine (B1211576) D1 and D2 receptor antagonist used in the management of psychotic disorders.[1] In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are the gold standard for quantification via mass spectrometry. Trifluoperazine-d3 serves this purpose, offering a mass shift that allows it to be distinguished from the unlabeled analyte while maintaining nearly identical chemical and chromatographic properties. This guide focuses on the fragmentation pattern of the protonated molecule of Trifluoperazine-d3 ([M+H]+) as observed in tandem mass spectrometry (MS/MS), typically using electrospray ionization (ESI).

Predicted Fragmentation Pathway

The molecular structure of Trifluoperazine consists of a trifluoromethyl-substituted phenothiazine (B1677639) core linked by a propyl chain to an N-methylpiperazine group.[2] Under collision-induced dissociation (CID), the protonated molecule undergoes characteristic cleavages, primarily centered around the aliphatic chain and the piperazine ring. The presence of three deuterium atoms on the N-methyl group results in a +3 Da mass shift for fragments containing this moiety.

The primary fragmentation events are predicted as follows:

-

Formation of the Precursor Ion: In positive mode ESI, Trifluoperazine-d3 readily forms a protonated molecular ion, [M+H]+, with an expected m/z of 411.18.

-

Major Fragmentation - Cleavage of the Propyl-Piperazine Bond: The most prominent fragmentation pathway for phenothiazines with a piperazine side chain involves the cleavage of the C-N bond between the propyl linker and the piperazine ring. This leads to the formation of two key fragment ions:

-

The Piperazine Fragment: A protonated N-(methyl-d3)-piperazine fragment is formed. This species can undergo further fragmentation.

-

The Phenothiazine Fragment: The charge can also be retained by the larger phenothiazine-propyl portion of the molecule.

-

-

Alpha-Cleavage adjacent to Piperazine Nitrogen: A characteristic fragmentation for N-alkylpiperazines is the alpha-cleavage next to the nitrogen atom within the ring, leading to the formation of a stable iminium ion.[3] For Trifluoperazine-d3, this results in a key diagnostic ion.

Quantitative Data: Predicted Fragment Ions

The table below summarizes the predicted mass-to-charge ratios (m/z) for the precursor ion and the major fragment ions of Trifluoperazine-d3. These values are calculated based on monoisotopic masses.

| m/z (Predicted) | Ion Formula | Proposed Structure/Description |

| 411.18 | [C21H22D3F3N3S]+ | Precursor Ion: Protonated Trifluoperazine-d3 |

| 281.08 | [C15H12F3NS]+ | Phenothiazine-propyl carbocation, formed by cleavage of the bond between the propyl chain and the piperazine nitrogen. |

| 144.15 | [C7H14D3N2]+ | Iminium ion resulting from cleavage of the propyl chain and subsequent rearrangement within the piperazine moiety. |

| 116.14 | [C6H12D3N2]+ | Protonated N-(methyl-d3)-piperazinyl-ethyl iminium ion. A key diagnostic fragment. |

| 73.09 | [C3H6D3N]+ | Fragment containing the deuterated N-methyl group, resulting from cleavage within the piperazine ring. |

Experimental Protocol

This section provides a representative methodology for obtaining the MS/MS fragmentation pattern of Trifluoperazine-d3 dihydrochloride.

4.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of Trifluoperazine-d3 dihydrochloride in methanol.

-

Working Solution: Dilute the stock solution with a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL.

4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.[4]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A gradient from 5% to 95% B over several minutes is typically sufficient to elute the analyte.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

4.3. Mass Spectrometer Settings

-

Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode.

-

Scan Type: Product Ion Scan (or MS/MS).

-

Precursor Ion (m/z): 411.2 (for isolation in the quadrupole).

-

Collision Gas: Argon at an appropriate pressure.

-

Collision Energy: This parameter should be optimized. A collision energy ramp (e.g., 15-45 eV) is recommended to observe the formation and subsequent fragmentation of different ions.

-

Mass Analyzer: A triple quadrupole or ion trap instrument is ideal for this application.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation cascade for Trifluoperazine-d3.

Caption: Predicted fragmentation pathway of protonated Trifluoperazine-d3.

Conclusion

The mass spectrometric fragmentation of Trifluoperazine-d3 is characterized by predictable cleavages of the bond between the propyl side chain and the piperazine ring, as well as subsequent fragmentations within the piperazine moiety itself. The key diagnostic fragments for Trifluoperazine-d3 will be shifted by +3 Da compared to the unlabeled compound, confirming the presence and location of the deuterium label on the N-methyl group. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists engaged in the development and validation of analytical methods involving Trifluoperazine-d3.

References

Trifluoperazine-d3 Dihydrochloride: An In-Depth Technical Guide for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoperazine (B1681574), a typical antipsychotic of the phenothiazine (B1677639) class, is a potent antagonist of dopamine (B1211576) D2 receptors and calmodulin.[1][2][3] Its deuterated analog, Trifluoperazine-d3 dihydrochloride (B599025), serves as a valuable tool in in vitro research, offering a stable isotope-labeled internal standard for pharmacokinetic studies and a pharmacological probe to investigate various cellular signaling pathways. This technical guide provides a comprehensive overview of Trifluoperazine-d3 dihydrochloride for in vitro applications, including its chemical properties, mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualization of key signaling pathways.

Trifluoperazine has been shown to exert a multitude of effects on cellular processes beyond its primary antipsychotic activity. These include the modulation of autophagy, induction of apoptosis in cancer cells, and interference with viral replication.[4][5][6] Its ability to inhibit the PI3K/Akt/mTOR and STAT3 signaling pathways, as well as activate the PERK-eIF2α stress response pathway, makes it a subject of interest in oncology, neuroscience, and virology research.[7][8][9]

This guide is intended to equip researchers with the necessary technical information to effectively utilize Trifluoperazine-d3 dihydrochloride in their in vitro studies.

Chemical and Physical Properties

Trifluoperazine-d3 dihydrochloride is the deuterated form of Trifluoperazine dihydrochloride, where three hydrogen atoms on the N-methyl group of the piperazine (B1678402) ring are replaced by deuterium. This isotopic labeling provides a distinct mass signature for mass spectrometry-based quantification without significantly altering its biological activity.

| Property | Value |

| Chemical Name | 10-[3-[4-(Methyl-d3)-1-piperazinyl]propyl]-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride |

| Molecular Formula | C₂₁H₂₃D₃Cl₂F₃N₃S |

| Molecular Weight | 483.44 g/mol |

| CAS Number | 1432064-02-2 |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Soluble in water and ethanol |

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and inhibitory concentrations of trifluoperazine against various molecular targets. This data provides a reference for designing experiments and interpreting results.

Receptor Binding Affinities

| Receptor | Species | Kᵢ (nM) | Radioligand | Cell Line/Tissue |

| Dopamine D₂ | Human | 1.2[1] | [³H]Spiperone | Striatum |

| α₁-Adrenergic | Rat | 24 (α₁ₐ) | [³H]Dihydroergocryptine | Liver membranes |

| α₂-Adrenergic | Hamster | >10,000 | [³H]Dihydroergocryptine | Adipocyte membranes |

Enzyme and Cellular Process Inhibition

| Target/Process | IC₅₀ / ID₅₀ | Cell Type / Conditions |

| Calmodulin-sensitive Ca²⁺-ATPase | Slightly lower than other ATPases | Human and rat red blood cells[10] |

| Acetylcholine-induced secretion | 0.2 µM | Cultured bovine adrenal medullary chromaffin cells[11] |

| High K⁺-induced secretion | 2.2 µM | Cultured bovine adrenal medullary chromaffin cells[11] |

| Colorectal Cancer Cell Viability (SW620) | 13.9 µM (48h)[5] | SW620 cells |

| Colorectal Cancer Cell Viability (HCT116) | 16.2 µM (48h)[5] | HCT116 cells |

| Colorectal Cancer Cell Viability (CT26) | 16.8 µM (48h)[5] | CT26 cells |

| Cisplatin-Resistant Urothelial Carcinoma Cell Viability (T24/R) | ~25 µM (24h)[12] | T24/R cells |

| Ryanodine (B192298) Receptor 2 (RyR2) Activation | EC₅₀ of 5.2 µM[13] | Single-channel recording |

Key Signaling Pathways Modulated by Trifluoperazine

Trifluoperazine's biological effects are mediated through its interaction with several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Dopamine D2 Receptor Signaling

Trifluoperazine is a potent antagonist of the dopamine D2 receptor, a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]

Calmodulin-Dependent Signaling

Trifluoperazine is a well-established calmodulin antagonist.[3] By binding to calmodulin, it prevents the activation of downstream targets such as Calmodulin-dependent protein kinase II (CaMKII).

PERK-eIF2α Pathway Activation

Trifluoperazine has been shown to induce endoplasmic reticulum (ER) stress, leading to the activation of the PERK-eIF2α pathway. This results in a global inhibition of protein translation, a mechanism implicated in its antiviral activity.[6][9]

Experimental Protocols

The following section provides detailed methodologies for key in vitro experiments to characterize the effects of Trifluoperazine-d3 dihydrochloride.

Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This protocol describes a competitive binding assay to determine the affinity of Trifluoperazine-d3 dihydrochloride for the dopamine D2 receptor.

Materials:

-

Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]Spiperone.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Test Compound: Trifluoperazine-d3 dihydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and homogenize in ice-cold assay buffer. Centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of 10 µM haloperidol.

-

Test Compound: 50 µL of varying concentrations of Trifluoperazine-d3 dihydrochloride.

-

-

Add 50 µL of [³H]Spiperone to all wells at a final concentration near its Kd value.

-

Add 100 µL of the membrane suspension to each well.

-

Incubation: Incubate the plate at room temperature for 2-3 hours with gentle shaking.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of Trifluoperazine-d3 dihydrochloride and calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vitro CaMKII Activity Assay (Non-Radioactive, HPLC-MS)

This protocol outlines a non-radioactive method to measure the inhibitory effect of Trifluoperazine-d3 dihydrochloride on CaMKII activity.[15][16]

Materials:

-

Enzyme: Purified CaMKII.

-

Substrate: Synthetic peptide substrate (e.g., Autocamtide-2).

-

Cofactors: ATP, MgCl₂, CaCl₂, Calmodulin.

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 µM Calmodulin, 0.1% BSA.

-

Test Compound: Trifluoperazine-d3 dihydrochloride.

-

Quenching Solution: 1% Formic Acid.

-

HPLC-MS system.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, synthetic peptide substrate, and varying concentrations of Trifluoperazine-d3 dihydrochloride.

-

Enzyme Addition: Add purified CaMKII to the reaction mixture.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate at 30°C for a predetermined time within the linear range of the assay.

-

Quenching: Stop the reaction by adding an equal volume of quenching solution.

-

Analysis: Inject the quenched sample into an HPLC-MS system to separate and quantify the unphosphorylated and phosphorylated peptide substrate.

-

Data Analysis: Determine the percentage of substrate phosphorylation at each concentration of the test compound. Calculate the IC₅₀ value for Trifluoperazine-d3 dihydrochloride.

Autophagy Flux Assay (Western Blot for LC3-II and p62)

This protocol describes how to assess the effect of Trifluoperazine-d3 dihydrochloride on autophagy flux by monitoring the levels of LC3-II and p62. An increase in LC3-II and p62 suggests a blockage of autophagic degradation.

Materials:

-

Cell Line: A relevant cell line for the research question (e.g., a cancer cell line).

-

Test Compound: Trifluoperazine-d3 dihydrochloride.

-

Autophagy Inhibitor (optional control): Bafilomycin A1 or Chloroquine.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1.

-

Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH.

-

Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

SDS-PAGE and Western blotting equipment and reagents.

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of Trifluoperazine-d3 dihydrochloride for the desired time. Include a control group treated with an autophagy inhibitor like Bafilomycin A1.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody.

-

-

Data Analysis: Quantify the band intensities for LC3-II, p62, and the loading control. Normalize the levels of LC3-II and p62 to the loading control. An accumulation of both LC3-II and p62 upon treatment with Trifluoperazine-d3 dihydrochloride is indicative of autophagy inhibition.

Conclusion

Trifluoperazine-d3 dihydrochloride is a versatile and indispensable tool for in vitro research in pharmacology, neuroscience, oncology, and virology. Its well-characterized antagonism of dopamine D2 receptors and calmodulin, coupled with its modulatory effects on critical signaling pathways such as autophagy and the ER stress response, provides a rich area for investigation. This technical guide offers a foundational resource for researchers, providing essential chemical and pharmacological data, detailed experimental protocols, and visual representations of its mechanisms of action. By leveraging this information, scientists can design and execute robust in vitro studies to further elucidate the complex cellular effects of trifluoperazine and explore its therapeutic potential in various disease models.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]

- 5. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Trifluoperazine prolongs the survival of experimental brain metastases by STAT3-dependent lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoperazine inhibition of calmodulin-sensitive Ca2+ -ATPase and calmodulin insensitive (Na+ +K+)- and Mg2+ -ATPase activities of human and rat red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Trifluoperazine: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]

- 15. benchchem.com [benchchem.com]

- 16. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Trifluoperazine in Human Plasma by LC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoperazine (B1681574) (TFP) is a typical antipsychotic medication of the phenothiazine (B1677639) class, primarily used in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is mainly attributed to its antagonism of dopamine (B1211576) D2 receptors in the brain.[2][3] Accurate quantification of Trifluoperazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the quantitative analysis of Trifluoperazine in human plasma using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard.

The use of a stable isotope-labeled internal standard, such as Trifluoperazine-d8, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[4][5]

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and preparation of calibration standards and quality control samples.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust method for extracting Trifluoperazine from the complex plasma matrix, providing a clean extract for LC-MS/MS analysis.[4]

Materials:

-

Human plasma

-

Trifluoperazine (TFP) reference standard

-

Trifluoperazine-d8 (TFP-d8) internal standard (IS)

-

Methyl tert-butyl ether (MTBE)

-

Ammonium (B1175870) bicarbonate buffer (5 mM)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

Protocol:

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 20 µL of the working solution of Trifluoperazine-d8 (internal standard).

-

Vortex for 10 seconds.

-

Add 1.0 mL of methyl tert-butyl ether.

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions: [4]

-

Column: Zodiac C18 column (50 × 4.6 mm, 3 µm)

-

Mobile Phase: A mixture of acetonitrile, methanol, and 5 mM ammonium bicarbonate buffer in water (85:10:5, v/v/v)[4]

-

Flow Rate: 0.55 mL/min[4]

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Run Time: Approximately 5 minutes

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Trifluoperazine: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)

-

Trifluoperazine-d8 (IS): Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of Trifluoperazine and Trifluoperazine-d8 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Trifluoperazine stock solution in a mixture of acetonitrile and water (1:1, v/v) to create working standard solutions for the calibration curve and QC samples.

-

Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve. A typical calibration curve for Trifluoperazine ranges from 5 to 1250 pg/mL.[4]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 15, 600, and 1000 pg/mL).

Data Presentation

The following tables summarize the expected quantitative data from the validation of this analytical method.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 5 - 1250 pg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Regression Equation | y = mx + c |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 5 | ≤ 20 | ≤ 20 | 80 - 120 |

| Low QC | 15 | ≤ 15 | ≤ 15 | 85 - 115 |

| Medium QC | 600 | ≤ 15 | ≤ 15 | 85 - 115 |

| High QC | 1000 | ≤ 15 | ≤ 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (pg/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 15 | > 80 | 85 - 115 |

| High QC | 1000 | > 80 | 85 - 115 |

Mandatory Visualization

Experimental Workflow

Signaling Pathway: Trifluoperazine Mechanism of Action

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative analysis of Trifluoperazine in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in clinical and pharmaceutical research. The detailed protocols and expected performance characteristics presented in this application note serve as a valuable resource for researchers and scientists involved in the development and analysis of Trifluoperazine.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

Application Notes and Protocols for the Quantification of Trifluoperazine in Plasma using Trifluoperazine-d3 Dihydrochloride as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and quantification of Trifluoperazine (B1681574) in plasma samples using Trifluoperazine-d3 dihydrochloride (B599025) as an internal standard (IS). The methodology is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Trifluoperazine is a typical antipsychotic of the phenothiazine (B1677639) class used in the treatment of psychotic disorders. Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes and minimizing adverse effects. The use of a stable isotope-labeled internal standard, such as Trifluoperazine-d3 dihydrochloride, is the gold standard for quantitative bioanalysis as it compensates for variability in sample preparation and instrument response.[1] This protocol outlines a sensitive and selective LC-MS/MS method for the determination of Trifluoperazine in plasma.

Signaling Pathway of Trifluoperazine

Trifluoperazine primarily exerts its antipsychotic effects by acting as an antagonist at dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[2][3] By blocking these receptors, it reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia. Additionally, Trifluoperazine interacts with other receptors, including serotonin (B10506) (5-HT2), alpha-adrenergic, and histamine (B1213489) (H1) receptors, which contributes to its overall pharmacological profile and side effects.[2]

Experimental Protocols

This section details the materials and procedures for the quantification of Trifluoperazine in plasma. The protocol is adapted from a validated method using a deuterated analog (Trifluoperazine-D8) as the internal standard, which is directly applicable to Trifluoperazine-d3 dihydrochloride.[4][5]

Materials and Reagents

-

Trifluoperazine dihydrochloride reference standard

-

Trifluoperazine-d3 dihydrochloride internal standard

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Tertiary butyl methyl ether (TBME) (HPLC grade)

-

Ammonium bicarbonate

-

Water (deionized, 18 MΩ·cm)

-

Formic acid (LC-MS grade)

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: Zodiac C18 column (50 x 4.6 mm, 3 µm) or equivalent[4][5]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Trifluoperazine and Trifluoperazine-d3 dihydrochloride in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Trifluoperazine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the Trifluoperazine-d3 dihydrochloride stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The following workflow outlines the liquid-liquid extraction procedure for plasma samples.

Protocol Steps:

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (Trifluoperazine-d3).

-

Vortex for 30 seconds.

-

Vortex for 5 minutes.

-

Centrifuge at 12,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | Zodiac C18 (50 x 4.6 mm, 3 µm)[4][5] |

| Mobile Phase A | 5 mM Ammonium Bicarbonate in Water[4][5] |

| Mobile Phase B | Acetonitrile:Methanol (85:10 v/v)[4][5] |

| Gradient | Isocratic: 95% B[4][5] |

| Flow Rate | 0.55 mL/min[4][5] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Trifluoperazine) | To be optimized, typically around m/z 408 -> 113 |

| MRM Transition (Trifluoperazine-d3) | To be optimized, typically around m/z 411 -> 116 |

| Collision Energy | To be optimized for specific instrument |

| Dwell Time | To be optimized for specific instrument |

Data and Performance Characteristics

The following tables summarize the expected performance characteristics of this method, based on published data for Trifluoperazine analysis.

Table 1: Linearity and Sensitivity

| Parameter | Value | Reference |

| Linearity Range | 5 - 1250 pg/mL | [4][5] |

| Correlation Coefficient (r²) | > 0.99 | [4][5] |

| Lower Limit of Quantification (LLOQ) | 5 pg/mL | [4][5] |

Table 2: Method Validation Parameters

| Parameter | Low QC (pg/mL) | Medium QC (pg/mL) | High QC (pg/mL) | Acceptance Criteria |

| Precision (%CV) | < 15% | < 15% | < 15% | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% | ± 15% (± 20% at LLOQ) |

| Recovery (%) | > 85% | > 85% | > 85% | Consistent and reproducible |

| Matrix Effect (%) | 85-115% | 85-115% | 85-115% | IS-normalized factor close to 1 |

Note: The specific values for precision, accuracy, recovery, and matrix effect should be established during in-house method validation.

Conclusion

The described LC-MS/MS method using liquid-liquid extraction and a deuterated internal standard provides a robust and sensitive approach for the quantitative analysis of Trifluoperazine in plasma samples. This protocol is suitable for applications in clinical research and drug development, ensuring accurate and reliable data for pharmacokinetic and toxicokinetic studies. Adherence to good laboratory practices and thorough method validation are essential for obtaining high-quality results.

References

- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Trifluoperazine-d3 Dihydrochloride in Neuroscience Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Trifluoperazine-d3 dihydrochloride (B599025) as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies, particularly within the field of neuroscience. The protocols and data presented herein are intended to assist in the development and validation of robust bioanalytical methods for the accurate quantification of trifluoperazine (B1681574) and its metabolites.

Introduction

Trifluoperazine is a typical antipsychotic of the phenothiazine (B1677639) class, primarily used in the management of schizophrenia and other psychotic disorders.[1][2] Its therapeutic effects are mainly attributed to its antagonism of dopamine (B1211576) D2 receptors in the mesolimbic and mesocortical pathways of the brain.[3][4] Additionally, trifluoperazine interacts with other neurotransmitter systems, including serotonin (B10506) 5-HT2, alpha-adrenergic, and histamine (B1213489) H1 receptors.[3] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, particularly CYP1A2, and UDP-glucuronosyltransferases (UGTs).[4] Common metabolic pathways include N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation, leading to the formation of metabolites such as 7-hydroxytrifluoperazine, desmethyltrifluoperazine, and trifluoperazine sulfoxide.

In neuroscience drug metabolism studies, accurate quantification of the parent drug and its metabolites in various biological matrices is crucial for understanding its pharmacokinetic profile, assessing bioequivalence, and identifying potential drug-drug interactions. The use of a stable isotope-labeled internal standard, such as Trifluoperazine-d3 dihydrochloride, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The deuterated standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[5]

Quantitative Data Summary